2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Catalog No.
S561366
CAS No.
84-58-2
M.F
C8Cl2N2O2
M. Wt
227.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

CAS Number

84-58-2

Product Name

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

IUPAC Name

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile

Molecular Formula

C8Cl2N2O2

Molecular Weight

227.00 g/mol

InChI

InChI=1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13

InChI Key

HZNVUJQVZSTENZ-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

Synonyms

4,5-Dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile; 1,2-Dichloro-4,5-dicyano-p-benzoquinone; 2,3-Chloro-5,6-dicyanoquinone; 2,3-Dichloro-5,6-dicyano-p-quinone; DDQ; Dichlorodicyano-p-benzoquinone; Dicyanodichloroquinone; NSC 401087;

Canonical SMILES

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

The exact mass of the compound 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401087. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a high-potential quinone-based oxidizing agent widely employed for dehydrogenation reactions in organic synthesis. Its primary value lies in its ability to facilitate the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds and aromatic systems. Unlike many inorganic oxidants, DDQ operates under mild, typically neutral conditions, and the reaction workup is often simplified by the precipitation of its reduced form, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2), from nonpolar solvents. Its reactivity is fundamentally governed by its high electron affinity, which is modulated by the presence of both electron-withdrawing chloro and cyano substituents.

Substituting DDQ with other quinone oxidants, such as the less expensive analogue tetrachloro-1,4-benzoquinone (chloranil), frequently leads to process failure or significantly diminished outcomes. The higher reduction potential of DDQ, conferred by its dicyano groups, enables it to execute dehydrogenations that are kinetically or thermodynamically inaccessible to chloranil. This difference in oxidizing power is not subtle; it often manifests as a complete lack of reaction with the intended substitute. Furthermore, in complex systems like steroid synthesis, DDQ exhibits distinct regioselectivity that chloranil cannot replicate, leading to different, often undesired, products. Choosing a lower-potential quinone is not a cost-saving measure if it results in lower yields, failed reactions, or incorrect isomers, necessitating complete process redevelopment.

Superior Oxidizing Strength: Higher Reduction Potential than Chloranil

The fundamental driver of DDQ's enhanced reactivity is its significantly higher reduction potential compared to other quinones. The two electron-withdrawing cyano groups give DDQ a greater electron affinity than the chloro-substituents on chloranil. While direct E⁰ values vary by solvent, studies consistently show DDQ is a stronger oxidant. For example, a comparative study of quinone reduction potentials (2e−/2H+, vs. NHE) lists DDQ at +887 mV, substantially higher than tetrachloro-1,4-benzoquinone (chloranil) at +742 mV and the parent 1,4-benzoquinone at +699 mV.

Evidence DimensionRedox Potential (2e−/2H+, vs. NHE)
Target Compound DataDDQ: +887 mV
Comparator Or BaselineChloranil: +742 mV
Quantified Difference+145 mV vs Chloranil
ConditionsAqueous conditions, referenced against Normal Hydrogen Electrode (NHE).

This higher potential allows DDQ to successfully oxidize substrates that are resistant to weaker, less expensive quinones, preventing reaction failure and improving process scope.

Process Control Advantage: Distinct Regioselectivity in Steroid Synthesis vs. Chloranil

In complex molecular scaffolds, oxidizing strength translates to unique selectivity. In the dehydrogenation of Δ4-3-keto-steroids, DDQ and chloranil yield different products. DDQ selectively produces Δ1,4-3-keto-steroids, while under certain conditions (e.g., with HCl), chloranil can favor the formation of Δ4,6-3-keto-steroids. This demonstrates that the two reagents are not interchangeable, as they follow different regioselective pathways. The choice of DDQ is therefore mandated when the Δ1,4 product is the specific target, as substitution with chloranil would lead to an entirely different, off-target compound.

Evidence DimensionProduct Regioisomer from Δ4-3-keto-steroid dehydrogenation
Target Compound DataPreferentially forms the Δ1,4-dienone product
Comparator Or BaselineChloranil: Can form the Δ4,6-dienone product
Quantified DifferenceQualitative but absolute difference in product isomer distribution
ConditionsDehydrogenation of steroid ketones.

For multi-step synthesis in pharmaceuticals, using the correct reagent to ensure isomer purity is critical, making DDQ the only viable choice for specific steroid transformations.

Material Science Advantage: Formation of Stable Charge-Transfer Complexes

In materials science, DDQ is used to form charge-transfer (CT) complexes, which are essential for developing organic conductors. When compared with other common acceptors like TCNQ (tetracyanoquinodimethane), DDQ's high electron affinity allows it to form highly stable CT complexes. In a comparative study with o-toluidine as the electron donor, the DDQ-based complex exhibited a high association constant (K_CT) of 10.33 x 10^4 L mol⁻¹, indicating strong complex formation. This stability is critical for the performance and reliability of electronic devices derived from these materials.

Evidence DimensionAssociation Constant (K_CT) with o-toluidine donor
Target Compound Data10.33 x 10^4 L mol⁻¹
Comparator Or BaselineTCNQ: 1.45 x 10^4 L mol⁻¹
Quantified DifferenceOver 7 times higher association constant than TCNQ
ConditionsComplex formation in chloroform solvent.

For researchers in organic electronics, the stronger and more stable charge-transfer complex formed with DDQ leads to materials with more reliable and potentially superior conductive properties.

Aromatization of Steroids and Other Difficult-to-Oxidize Hydrocarbons

DDQ is the reagent of choice for introducing aromaticity into steroidal and polycyclic systems where weaker oxidants like chloranil fail or provide poor yields. Its high oxidation potential enables the removal of hydrogen from substrates with high activation energy barriers, a critical step in the synthesis of certain estrogen derivatives and other complex pharmaceutical intermediates.

Regioselective Synthesis of α,β-Unsaturated Steroidal Ketones

In pharmaceutical process development, achieving specific isomers is paramount. DDQ is used for the regioselective dehydrogenation of 3-keto-steroids to form Δ1,4-dienones, a transformation where common substitutes like chloranil would yield different isomers. This makes DDQ essential for manufacturing pipelines targeting specific bioactive steroid structures.

Development of High-Stability Organic Conductors

For materials scientists creating organic electronic components, DDQ serves as a powerful electron acceptor. Its ability to form highly stable charge-transfer complexes, with association constants significantly exceeding those of other acceptors like TCNQ, is critical for producing materials with robust and predictable electronic properties for use in sensors and semiconductors.

Mild and Selective Oxidation of Benzylic and Allylic Alcohols

DDQ provides a method for the selective oxidation of allylic and benzylic alcohols to the corresponding carbonyls, often in the presence of other oxidizable groups like saturated alcohols, which are relatively stable to DDQ. This selectivity is difficult to achieve with less refined, more powerful inorganic oxidants and is crucial for the synthesis of complex natural products and fine chemicals.

Physical Description

Yellow to orange solid; [Merck Index] Dark yellow powder; [Alfa Aesar MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

225.9336826 g/mol

Monoisotopic Mass

225.9336826 g/mol

Heavy Atom Count

14

UNII

1H5KD39UH7

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 10 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

84-58-2

Wikipedia

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo-: ACTIVE

Dates

Last modified: 08-15-2023

Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5,6-dicyano-

Gamal A E Mostafa, Ahmed Bakheit, Najla AlMasoud, Haitham AlRabiah
PMID: 33918481   DOI: 10.3390/molecules26072039

Abstract

The reactions of ketotifen fumarate (KT) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as π acceptors to form charge transfer (CT) complexes were evaluated in this study. Experimental and theoretical approaches, including density function theory (DFT), were used to obtain the comprehensive, reliable, and accurate structure elucidation of the developed CT complexes. The CT complexes (KT-DDQ and KT-TCNQ) were monitored at 485 and 843 nm, respectively, and the calibration curve ranged from 10 to 100 ppm for KT-DDQ and 2.5 to 40 ppm for KT-TCNQ. The spectrophotometric methods were validated for the determination of KT, and the stability of the CT complexes was assessed by studying the corresponding spectroscopic physical parameters. The molar ratio of KT:DDQ and KT:TCNQ was estimated at 1:1 using Job's method, which was compatible with the results obtained using the Benesi-Hildebrand equation. Using these complexes, the quantitative determination of KT in its dosage form was successful.


Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone: Synthesis, Spectroscopic Characterization, Antimicrobial Activity, and Theoretical Study

Tarek A Yousef, Essam Ezzeldin, Hatem A Abdel-Aziz, Mohamed H Al-Agamy, Gamal A E Mostafa
PMID: 33116400   DOI: 10.2147/DDDT.S259369

Abstract

Electron donor-acceptor interactions are important molecular reactions for the activity of pharmacological compounds. The aim of the study is to develop a charge transfer (CT) complex: synthesis, characterization, antimicrobial activity, and theoretical study.
A solid CT complex of neostigmine (NSG) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was synthesized and characterized by infrared spectra, NMR, and UV-visible spectroscopy. The results confirm the formation of a CT complex. The stability of the CT complex between NSG and DDQ in acetonitrile was determined in solution via spectrophotometric measurement, ie, by calculating the formation constant, molar extinction coefficient, and different spectroscopic parameters. The stoichiometry of the formed NSG-DDQ complex was determined using Job's method. The absorption band of the NSG-DDQ complex can be used for the quantification of NSG.
The DFT geometry optimization of NSG, DDQ, and the CT complex and the UV comparative study of both theoretical and experimental structures are presented. The experimental results confirm the charge transfer structure. The bacterial study shows that the NSG-DDQ complex has good antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against
.


Electrophotocatalytic C-H Heterofunctionalization of Arenes

He Huang, Tristan H Lambert
PMID: 33661562   DOI: 10.1002/anie.202100222

Abstract

The electrophotocatalytic heterofunctionalization of arenes is described. Using 2,3-dichloro-5,6-dicyanoquinone (DDQ) under a mild electrochemical potential with visible-light irradiation, arenes undergo oxidant-free hydroxylation, alkoxylation, and amination with high chemoselectivity. In addition to batch reactions, an electrophotocatalytic recirculating flow process is demonstrated, enabling the conversion of benzene to phenol on a gram scale.


An Efficient Metal-Free Oxidative Esterification and Amination of Benzyl C-H Bond

Saiwen Liu, Ru Chen, Guowen He, Jin Zhang
PMID: 32230851   DOI: 10.3390/molecules25071527

Abstract

An esterification and amination of benzylic C-H bonds was developed by using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under metal- and iodide-free conditions. Both carboxylic acids and amines could be used as ideal coupling partners for the oxidative coupling reactions with various diarylmethanes. A close to equal amount of coupling reagents was enough to afford the product in good to high yields.


Oxidative Modification of Tryptophan-Containing Peptides

Jonas Petersen, Katrine E Christensen, Mathias T Nielsen, Kim T Mortensen, Vitaly V Komnatnyy, Thomas E Nielsen, Katrine Qvortrup
PMID: 29719155   DOI: 10.1021/acscombsci.8b00014

Abstract

We herein present a broadly useful method for the chemoselective modification of a wide range of tryptophan-containing peptides. Exposing a tryptophan-containing peptide to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) resulted in a selective cyclodehydration between the peptide backbone and the indole side chain of tryptophan to form a fully conjugated indolyl-oxazole moiety. The modified peptides show a characteristic and significant emission maximum at 425 nm, thus making the method a useful strategy for fluorescence labeling.


Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates

Bao Li, Alison E Wendlandt, Shannon S Stahl
PMID: 30702297   DOI: 10.1021/acs.orglett.9b00111

Abstract

A transition-metal/quinone complex, [Ru(phd)
]
(phd = 1,10-phenanthroline-5,6-dione), is shown to be effective for aerobic dehydrogenation of 3° indolines to the corresponding indoles. The results show how low potential quinones may be tailored to provide a catalytic alternative to stoichiometric DDQ, due to their ability to mediate efficient substrate dehydrogenation while also being compatible with facile reoxidation by O
. The utility of the method is demonstrated in the synthesis of key intermediates to pharmaceutically important molecules.


Melatonin charge transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone: Molecular structure, DFT studies, thermal analyses, evaluation of biological activity and utility for determination of melatonin in pure and dosage forms

Gehad G Mohamed, Maher M Hamed, Nadia G Zaki, Mohamed M Abdou, Marwa El-Badry Mohamed, Abanoub Mosaad Abdallah
PMID: 28431312   DOI: 10.1016/j.saa.2017.03.068

Abstract

A simple, accurate and fast spectrophotometric method for the quantitative determination of melatonin (ML) drug in its pure and pharmaceutical forms was developed based on the formation of its charge transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an electron acceptor. The different conditions for this method were optimized accurately. The Lambert-Beer's law was found to be valid over the concentration range of 4-100μgmL
ML. The solid form of the CT complex was structurally characterized by means of different spectral methods. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations were carried out. The different quantum chemical parameters of the CT complex were calculated. Thermal properties of the CT complex and its kinetic thermodynamic parameters were studied, as well as its antimicrobial and antifungal activities were investigated. Molecular docking studies were performed to predict the binding modes of the CT complex components towards E. coli bacterial RNA and the receptor of breast cancer mutant oxidoreductase.


Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene

Dina Lloyd, Marissa Bylsma, Danielle K Bright, Xizhao Chen, Clay S Bennett
PMID: 28281755   DOI: 10.1021/acs.joc.7b00065

Abstract

The use of a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene permits the removal of 2-naphthylmethyl (Nap) ether protecting groups on highly sensitive substrates. The reaction tolerates both acid and base sensitive protecting groups, and products are afforded in 68-96% yield. The utility of the method is demonstrated by the removal of the Nap protecting groups on highly sensitive 2,6-dideoxy-sugar disaccharides.


An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans

Ansoo Lee, Rick C Betori, Erika A Crane, Karl A Scheidt
PMID: 29714480   DOI: 10.1021/jacs.8b03063

Abstract

An enantioselective cross-dehydrogenative coupling (CDC) reaction to access tetrahydropyrans has been developed. This process combines in situ Lewis acid activation of a nucleophile in concert with the oxidative formation of a transient oxocarbenium electrophile, leading to a productive and highly enantioselective CDC. These advances represent one of the first successful applications of CDC for the enantioselective couplings of unfunctionalized ethers. This system provides efficient access to valuable tetrahydropyran motifs found in many natural products and bioactive small molecules.


Teaching Old Compounds New Tricks: DDQ-Photocatalyzed C-H Amination of Arenes with Carbamates, Urea, and N-Heterocycles

Somnath Das, Palani Natarajan, Burkhard König
PMID: 29143992   DOI: 10.1002/chem.201705442

Abstract

The C-H amination of benzene derivatives was achieved using DDQ as photocatalyst and BocNH
as the amine source under aerobic conditions and visible light irradiation. Electron-deficient and electron-rich benzenes react as substrates with moderate to good product yields. The amine scope of the reaction comprises Boc-amine, carbamates, pyrazoles, sulfonimides and urea. Preliminary mechanistic investigations indicate arene oxidation by the triplet of DDQ to radical cations with different electrophilicity and a charge transfer complex between the amine and DDQ as intermediate of the reaction.


Explore Compound Types